1-(3-Aminophenyl)pyridin-1-ium chloride
Overview
Description
1-(3-Aminophenyl)pyridin-1-ium chloride is a pyridinium salt, characterized by the presence of a pyridine ring substituted with an aminophenyl group and a chloride ion. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
1-(3-Aminophenyl)pyridin-1-ium chloride is a type of pyridinium salt . Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . .
Mode of Action
Pyridinium salts, in general, are known for their diverse reactivity and applications .
Biochemical Pathways
Pyridinium salts are known to be involved in a wide range of research topics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Aminophenyl)pyridin-1-ium chloride can be synthesized through the reaction of 3-aminophenylpyridine with hydrochloric acid. The reaction typically involves the following steps:
- Dissolution of 3-aminophenylpyridine in an appropriate solvent such as ethanol.
- Addition of hydrochloric acid to the solution.
- Stirring the mixture at room temperature until the formation of the pyridinium salt is complete.
- Isolation and purification of the product through filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminophenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the pyridinium salt to its corresponding pyridine derivative.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Pyridine derivatives.
Substitution: Substituted aminophenylpyridinium salts.
Scientific Research Applications
1-(3-Aminophenyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(3-Aminophenyl)pyridin-1-ium chloride can be compared with other pyridinium salts, such as:
1-(4-Aminophenyl)pyridin-1-ium chloride: Similar structure but with the amino group at the para position.
1-(3-Methylphenyl)pyridin-1-ium chloride: Contains a methyl group instead of an amino group.
1-(3-Hydroxyphenyl)pyridin-1-ium chloride: Features a hydroxy group in place of the amino group.
Uniqueness: this compound is unique due to the presence of the aminophenyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-pyridin-1-ium-1-ylaniline;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N2.ClH/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13;/h1-9H,12H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWADBRVXZTPGN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC=CC(=C2)N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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